molecular formula C9H9ClO3 B8153873 2-Chloro-5-ethoxybenzoic acid

2-Chloro-5-ethoxybenzoic acid

Cat. No.: B8153873
M. Wt: 200.62 g/mol
InChI Key: UZMKUSTUNZRIFE-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxybenzoic acid (chemical formula: C₉H₉ClO₃) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and an ethoxy group at the 5-position. This compound is structurally characterized by its aromatic ring system, which influences its electronic properties and reactivity. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to the presence of both electron-withdrawing (Cl) and electron-donating (ethoxy) groups.

Properties

IUPAC Name

2-chloro-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMKUSTUNZRIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steric and Electronic Effects

The chloro and ethoxy groups are both ortho-directing but deactivate the ring, complicating further substitutions. Mitigation approaches include:

  • Directed ortho-metalation : Using directing groups (e.g., esters) to position substituents before hydrolysis.

  • Microwave-assisted synthesis : Accelerating reaction rates to reduce decomposition.

Byproduct Formation

Competing hydrolysis of ethoxide to phenol can be minimized by:

  • Anhydrous conditions : Employing dry solvents and molecular sieves.

  • Phase-transfer catalysts : Enhancing ethoxide availability in organic phases.

Scientific Research Applications

2-Chloro-5-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Analogs

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
2-Chloro-5-ethoxybenzoic acid C₉H₉ClO₃ Cl (2), OEt (5) 200.62 Pharmaceutical intermediates
2-Chloro-5-iodo-benzoic acid C₇H₄ClIO₂ Cl (2), I (5) 298.46 Radiolabeling probes
5-Bromo-2-Chlorobenzoic acid C₇H₃BrClO₂ Cl (2), Br (5) 235.45 Agrochemical synthesis

Alkoxy-Substituted Derivatives

The ethoxy group in this compound can be compared to shorter alkoxy chains, such as methoxy in 2-Chloro-5-methoxybenzoic acid (CAS 3260-89-7), or extended chains like 2-Chloro-5-(2-methoxyethyl)benzoic acid (CAS 1206625-85-5):

  • Lipophilicity : Ethoxy (logP ≈ 1.1) increases lipophilicity compared to methoxy (logP ≈ 0.7), enhancing membrane permeability in drug candidates.
  • Crystal Packing : The ethoxy group in this compound facilitates hydrogen bonding via O–H···O interactions, as observed in structurally related oxamide derivatives .

Table 2: Alkoxy-Substituted Derivatives

Compound Substituents Melting Point (°C) Hydrogen Bonding Capacity
This compound OEt (5) Not reported Moderate (carboxylic acid)
2-Chloro-5-methoxybenzoic acid OMe (5) 160–162 High (planar crystal structure)
2-Chloro-5-(2-methoxyethyl)benzoic acid OCH₂CH₂OMe (5) Not reported Low (steric hindrance)

Sulfonamide and Sulfonyl Derivatives

5-(Chlorosulfonyl)-2-ethoxybenzoic acid (CAS 200575-16-2) introduces a sulfonyl group, drastically altering reactivity:

  • Acidity : The sulfonyl group (pKa ~1.5) increases acidity compared to the parent compound (pKa ~2.8 for benzoic acid).
  • Applications : Used in synthesizing sulfonamide drugs due to its electrophilic sulfonyl chloride moiety .

Amino-Substituted Variants

4-Amino-5-chloro-2-ethoxybenzoic acid (CAS 108282-38-8) incorporates an amino group at the 4-position, enabling participation in coupling reactions (e.g., amide bond formation).

Research Findings and Structural Insights

  • Crystal Engineering : The ethoxy group in this compound derivatives promotes layered crystal structures via C–H···O interactions, as seen in oxamide-based analogs .
  • Synthetic Utility : Methyl 2-Chloro-5-formylbenzoate (a precursor) underscores the role of ethoxy groups in stabilizing intermediates during formylation reactions .

Biological Activity

2-Chloro-5-ethoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.

This compound is an aromatic carboxylic acid characterized by the presence of a chloro group and an ethoxy substituent on the benzene ring. Its molecular formula is C9H9ClO3C_9H_{9}ClO_3, and it has been studied for various applications in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth. The compound demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives of benzoic acids, including this compound, revealed that this compound exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the ethoxy group could enhance antibacterial efficacy .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of this compound. In vitro assays demonstrated a reduction in nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory responses through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound showed selective cytotoxicity against various cancer cell lines, indicating potential applications in oncology.
Cell Line IC50 (µM)
A549 (lung cancer)15
HeLa (cervical cancer)20

The above table presents IC50 values demonstrating the concentration required to inhibit cell viability by 50%. These findings support further exploration into its use as an anticancer agent .

Chemical Reactions Analysis

Esterification

The carboxylic acid group in 2-chloro-5-ethoxybenzoic acid undergoes esterification with alcohols (e.g., ethanol) in the presence of strong acid catalysts like sulfuric acid (H2SO4H_2SO_4). This reaction forms esters, such as ethyl 2-chloro-5-ethoxybenzoate.

Reaction Conditions

Reagents Conditions Product
Ethanol, H2SO4H_2SO_4RefluxEthyl 2-chloro-5-ethoxybenzoate

This reaction is reversible under acidic conditions, making it a key method for synthesizing ester derivatives.

Salt Formation

The carboxylic acid group reacts with bases (e.g., sodium hydroxide) to form stable molecular salts via proton transfer. For example, analogous benzoic acids form salts with pyridyl derivatives, where the carboxylic acid group acts as an acid and the base as a nucleophile .

Reaction Example

2-Chloro-5-ethoxybenzoic acid+BaseSalt+Water\text{this compound} + \text{Base} \rightarrow \text{Salt} + \text{Water}

Key Features

  • Primary Interaction : Charge-assisted acid-base interactions drive salt formation.

  • Stability : Salts are stabilized by hydrogen bonds and halogen interactions in the crystal lattice .

Hydrolysis

Ester derivatives (e.g., ethyl esters) undergo hydrolysis to regenerate the parent carboxylic acid. This reaction can occur under acidic or basic conditions, typically requiring heat. For example, hydrolysis of ethyl 2-chloro-5-ethoxybenzoate with aqueous NaOHNaOH or HClHCl yields the original acid.

Reaction Conditions

Reagent Conditions Product
HClHCl or NaOHNaOHRefluxThis compound

Acid-Base Reactions

The carboxylic acid group acts as a weak acid (pKa2.5pK_a \approx 2.5), donating a proton to form the conjugate base (carboxylate ion). This reaction is fundamental in aqueous solutions and is critical for salt formation.

Proton Transfer Reaction

2-Chloro-5-ethoxybenzoic acidCarboxylate+H+\text{this compound} \rightleftharpoons \text{Carboxylate}^- + H^+

Decarboxylation

Under thermal decomposition or in the presence of strong bases (e.g., NaOHNaOH), the carboxylic acid group may lose CO2CO_2, forming a phenyl derivative. This reaction typically requires high temperatures and is less common due to the stability of the carboxylate group.

Reaction Pathway

2-Chloro-5-ethoxybenzoic acidPhenyl derivative+CO2\text{this compound} \rightarrow \text{Phenyl derivative} + CO_2

Nucleophilic Substitution

References EvitaChem. (2025). Ethyl 2-chloro-5-ethoxybenzoate. ACS Publications. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic acid. NIST WebBook. (2004). Benzoic acid, 2-chloro-. CN106748721B. (2019). Preparation method of 2-chloro-5-iodobenzoic acid.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-5-ethoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and etherification steps. For example, chlorination of 5-ethoxybenzoic acid using reagents like chlorine gas in ethanol/water under reflux (3 h, reflux conditions) . Yield optimization requires monitoring temperature and stoichiometric ratios of reactants. Characterization via NMR and IR spectroscopy is critical to confirm structure and purity .

Q. How should solubility challenges be addressed when preparing stock solutions of this compound?

  • Methodological Answer : Solubility varies with solvent polarity. Ethanol or DMSO are common solvents for stock solutions (10 mM). Pre-warm solvents to 60°C if precipitation occurs. For aqueous compatibility, co-solvents like Tween-80 can stabilize the compound. Always verify solubility experimentally and store solutions at -20°C to prevent degradation .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : To assess purity (>98% by COA standards) .
  • Mass Spectrometry : Compare fragmentation patterns with NIST reference data .
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (C₉H₁₀ClNO₃) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:

  • Deuterated Solvent Comparison : Run NMR in DMSO-d₆ vs. CDCl₃ to observe solvent-dependent shifts.
  • 2D NMR Techniques : Use HSQC or HMBC to confirm connectivity and rule out isomeric byproducts .
  • Cross-Validation : Compare experimental IR peaks with computational simulations (DFT) for alignment .

Q. What strategies optimize regioselectivity in halogenation reactions for derivatives of this compound?

  • Methodological Answer : Regioselectivity depends on directing groups. For example:

  • Electrophilic Substitution : The ethoxy group directs electrophiles to the para position. Use Lewis acids (e.g., AlCl₃) to enhance reactivity .
  • Protection/Deprotection : Temporarily protect the carboxylic acid group to avoid undesired side reactions during halogenation .

Q. How do computational methods (e.g., DFT) aid in predicting reaction pathways for this compound derivatives?

  • Methodological Answer :

  • Transition State Modeling : Use Gaussian or ORCA software to calculate activation energies for competing pathways (e.g., chlorination vs. ethoxylation).
  • Solvent Effects : Apply COSMO-RS models to simulate solvent interactions and predict solubility/stability .
  • Docking Studies : For biological applications, predict binding affinities with target proteins using AutoDock Vina .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in purity assays?

  • Methodological Answer :

  • Statistical QC : Implement ANOVA to compare purity across batches; outliers may indicate synthesis inconsistencies.
  • Column Recalibration : For HPLC, use fresh reference standards and validate column performance with control samples .

Q. What protocols ensure reproducibility in catalytic reactions involving this compound?

  • Methodological Answer :

  • Strict Stoichiometry : Use calibrated micropipettes for small-scale reactions.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Detailed Reporting : Follow Beilstein Journal guidelines for experimental write-ups, including exact catalyst concentrations and reaction times .

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